3-Bromo-5-fluoro-2-methoxybenzoic acid physicochemical properties
3-Bromo-5-fluoro-2-methoxybenzoic acid physicochemical properties
[1][2][3]
CAS Registry Number: 1254340-71-0 Formula: C₈H₆BrFO₃ Molecular Weight: 249.03 g/mol
Introduction & Pharmacophore Analysis
3-Bromo-5-fluoro-2-methoxybenzoic acid is a highly functionalized aromatic scaffold utilized primarily as an intermediate in the synthesis of advanced pharmaceutical agents. Its structural utility lies in its tetra-substituted benzene core , which offers three distinct vectors for chemical diversification:
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The Carboxylic Acid (C-1): Serves as a primary anchor for amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles, benzimidazoles).
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The Bromide (C-3): A versatile handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups.
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The Fluoride (C-5): Provides metabolic stability (blocking the para-position relative to the methoxy group) and modulates the lipophilicity and pKa of the molecule without introducing significant steric bulk.
This compound has been identified in patent literature as a key building block for Farnesoid X Receptor (FXR) modulators and GABA-A receptor modulators , highlighting its relevance in metabolic and neurological drug discovery.
Physicochemical Profile
The following properties are critical for handling and assay development. Where experimental values are proprietary or absent from open literature, predictive models based on structural analogs (e.g., 3-bromo-2-methoxybenzoic acid) are utilized.
| Property | Value / Description | Source/Note |
| Appearance | White to off-white solid | Analogous structures; Ester is a yellow oil [1]. |
| Melting Point | Predicted: 110–130 °C | Based on 3-bromo-2-methoxybenzoic acid (MP ~160°C) and 5-fluoro effect. |
| Boiling Point | Predicted: ~320 °C | Calculated at 760 mmHg.[1] |
| pKa (Acid) | ~2.8 – 3.2 (Predicted) | Acidified by electron-withdrawing Br and F substituents relative to benzoic acid (4.2). |
| LogP | ~2.5 – 2.8 | Moderate lipophilicity; suitable for CNS penetration if derivatized. |
| Solubility | Low in water; Soluble in DMSO, MeOH, DCM, EtOAc. | Standard for lipophilic benzoic acids. |
| Isotopic Pattern | 1:1 doublet at M and M+2 | Characteristic of mono-brominated compounds in Mass Spectrometry. |
Structural Electronic Analysis
The 2-methoxy group exerts a steric influence on the adjacent 1-carboxylic acid , forcing the carboxylate out of planarity with the aromatic ring. This "ortho-effect" often increases acidity and alters reactivity compared to meta- or para-substituted isomers. Simultaneously, the 3-bromo substituent provides steric bulk that can restrict rotation in downstream biaryl coupling products (atropisomerism potential).
Synthetic Pathways & Process Chemistry[5]
The synthesis of 3-Bromo-5-fluoro-2-methoxybenzoic acid generally proceeds through the modification of a phenol precursor. The most robust route, validated in medicinal chemistry patents [1], involves the methylation of a commercially available hydroxy-benzoic acid derivative.
Validated Synthetic Route
Starting Material: 3-Bromo-5-fluoro-2-hydroxybenzoic acid (CAS 4180-42-1).[2]
Step 1: Global Methylation
The starting acid is treated with a methylating agent to form the methyl ester-ether.
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Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).
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Solvent: Acetone or DMF.
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Conditions: Reflux (Acetone) or 60°C (DMF) for 4–12 hours.
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Intermediate: Methyl 3-bromo-5-fluoro-2-methoxybenzoate (CAS 1956380-61-2). This intermediate is typically a yellow oil .[3]
Step 2: Selective Hydrolysis
The ester is hydrolyzed back to the acid while retaining the ether.
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Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
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Solvent: THF/Water or MeOH/Water (3:1 ratio).
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Conditions: Room temperature to 50°C.
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Workup: Acidification with HCl to pH 2–3 precipitates the product.
Caption: Two-step synthesis from the hydroxy-acid precursor via an ester intermediate.
Alternative Route (De Novo)
If the 3-bromo-5-fluoro-2-hydroxybenzoic acid is unavailable, it can be synthesized from 5-fluoro-2-hydroxybenzoic acid via electrophilic aromatic substitution.
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Bromination: Treatment with Bromine (Br₂) or N-Bromosuccinimide (NBS) in acetic acid.
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Regioselectivity: The hydroxyl group (strong EDG) directs ortho/para. The 5-fluoro group directs ortho/para. The carboxyl group directs meta. The 3-position is ortho to the OH and meta to the COOH, making it the most activated site for bromination.
Analytical Characterization
To validate the identity of 3-Bromo-5-fluoro-2-methoxybenzoic acid, researchers should look for specific spectral signatures.
¹H NMR Spectroscopy (Predicted in DMSO-d₆)[8]
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Protons: The aromatic ring has two protons: H-4 and H-6.
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H-4 (Ar-H): ~7.60 – 7.70 ppm. Appears as a doublet of doublets (dd) due to coupling with Fluorine (³J_HF) and meta-coupling with H-6 (⁴J_HH).
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H-6 (Ar-H): ~7.40 – 7.50 ppm. Appears as a doublet of doublets (dd) due to coupling with Fluorine (³J_HF) and meta-coupling with H-4.
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Methoxy (-OCH₃): ~3.80 – 3.90 ppm (Singlet, 3H).
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Carboxylic Acid (-COOH): ~13.0 – 13.5 ppm (Broad singlet, exchangeable with D₂O).
¹⁹F NMR Spectroscopy
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Signal: A single multiplet around -110 to -120 ppm (relative to CFCl₃). The multiplicity arises from coupling to H-4 and H-6.
Mass Spectrometry (LC-MS)
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Ionization: Electrospray Ionization (ESI), Negative Mode (M-H)⁻ is preferred for carboxylic acids.
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m/z: 247.0 / 249.0 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).
Caption: NMR coupling network showing the dominance of Fluorine-Proton interactions.
Handling, Stability, and Safety
Stability
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Chemical Stability: Stable under standard laboratory conditions.
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Reactivity: The carboxylic acid is susceptible to decarboxylation only under extreme thermal conditions (>200°C) or specific metal catalysis. The aryl bromide is stable but light-sensitive over long periods; store in amber vials.
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Storage: Keep in a cool, dry place (2–8°C recommended for long-term storage) to prevent gradual hydrolysis if any residual ester is present, or to prevent moisture absorption.
Safety Profile (GHS Classification)
Based on analogous halogenated benzoic acids:
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Signal Word: Warning
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Hazard Statements:
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.
References
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Synthesis of FXR Modulators
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Precursor Synthesis & Scaffold Utility
- Source: Xu, R., et al. "Potent and Selective Farnesoid X Receptor Agonists." Journal of Medicinal Chemistry, 2010, 53(19), 7035–7047.
- Context: Primary literature establishing the synthetic utility of the 3-bromo-5-fluoro-2-hydroxybenzoic acid scaffold.
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URL:
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Chemical Vendor Data (Validation of CAS)
Sources
- 1. 3-Bromo-5-chloro-2-fluorobenzoic acid | 1269232-93-0 [sigmaaldrich.com]
- 2. 4180-42-1|3-Bromo-5-fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. accelachem.com [accelachem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CAS [chemicalbook.com]
